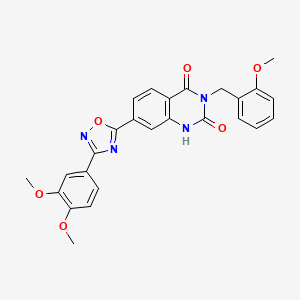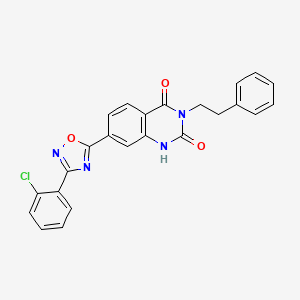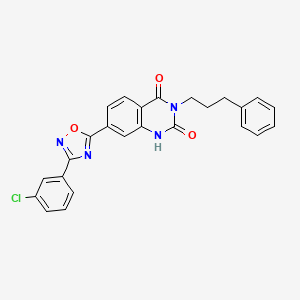![molecular formula C20H19ClFN3O2S B14973949 N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B14973949.png)
N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a chlorofluorophenyl group, and an imidazole ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the chlorofluorophenyl group, and the attachment of the benzyl group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chlorofluorophenyl group can be reduced to remove the halogens.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require nucleophiles like sodium azide (NaN3) or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Applications De Recherche Scientifique
N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-2-chloro-N-phenylacetamide
- N-benzyl-2-(2-chlorophenyl)acetamide
- N-benzyl-2-(2-fluorophenyl)acetamide
Uniqueness
N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide stands out due to its combination of a chlorofluorophenyl group and an imidazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H19ClFN3O2S |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
N-benzyl-2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C20H19ClFN3O2S/c21-17-7-4-8-18(22)16(17)13-28-20-24-10-15(12-26)25(20)11-19(27)23-9-14-5-2-1-3-6-14/h1-8,10,26H,9,11-13H2,(H,23,27) |
Clé InChI |
OISILAGVLYOTQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=C(C=CC=C3Cl)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14973867.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B14973874.png)

![N-(3-fluoro-4-methylphenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14973884.png)
![7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14973890.png)
![2-(4-Ethoxyphenyl)-4-(propan-2-ylsulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14973892.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14973899.png)
![5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14973906.png)
![ethyl 5-[(4-methoxybenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B14973914.png)

![2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide](/img/structure/B14973957.png)
![2-(Thiophen-2-yl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B14973965.png)


